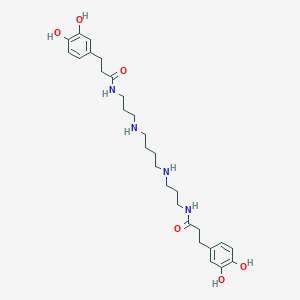

Kukoamine A

Description

inhibits Crithidia fasciculata trypanothione reductase; structure given in first source

Structure

2D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLDDENZPBFBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Record name | Kukoamine A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kukoamines | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318256 | |

| Record name | Kukoamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75288-96-9 | |

| Record name | Kukoamine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kukoamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kukoamine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kukoamine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Kukoamine A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine A, a significant bioactive polyamine conjugate found in plants of the Lycium genus, has garnered considerable interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound (KuA) biosynthetic pathway, consolidating current knowledge for researchers and professionals in drug development. The pathway is elucidated through a combination of established biochemical principles and recent findings in Lycium species. This document details the enzymatic steps, precursor pathways, and regulatory aspects. All quantitative data are presented in structured tables, and detailed experimental protocols for key analytical and biochemical procedures are provided. Visualizations of the biosynthetic pathway and related experimental workflows are rendered using Graphviz to facilitate a clear understanding of the complex biological processes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, chemically identified as N¹, N¹⁴-bis(dihydrocaffeoyl)spermine, is a multi-step enzymatic process that converges two major metabolic pathways: the phenylpropanoid pathway and the polyamine biosynthesis pathway . The final step involves the condensation of intermediates from these two pathways, catalyzed by a specific acyltransferase.

Phenylpropanoid Pathway: Synthesis of Dihydrocaffeoyl-CoA

The initial steps of KuA biosynthesis involve the production of hydroxycinnamoyl-CoA esters from the amino acid L-phenylalanine. This is a well-established pathway in plants for the synthesis of a wide array of secondary metabolites.

The key enzymatic steps are:

-

Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): p-coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.[1][2]

-

Hydroxylation and Reduction: p-coumaroyl-CoA undergoes further hydroxylation to yield caffeoyl-CoA, which is then reduced to dihydrocaffeoyl-CoA. While the specific enzymes for these steps in Lycium are not fully characterized, they are essential for the formation of the dihydrocaffeoyl moiety of KuA.

Polyamine Pathway: Synthesis of Spermine

The polyamine backbone of this compound is spermine. Its synthesis begins with either arginine or ornithine.

The enzymatic reactions are as follows:

-

Arginine/Ornithine Decarboxylase (ADC/ODC): Putrescine is synthesized either from arginine via agmatine or directly from ornithine.

-

Spermidine Synthase (SPDS): Putrescine is converted to spermidine.

-

Spermine Synthase (SPMS) / Thermospermine Synthase (TSPMS): Spermidine is subsequently converted to spermine. Notably, overexpression of thermospermine synthase (TSPMS) in Lycium chinense hairy roots has been shown to increase the production of both this compound and B, suggesting its crucial role as an upstream biosynthetic gene.[3][4]

Final Condensation Step

The final step in the biosynthesis of this compound is the conjugation of two dihydrocaffeoyl-CoA molecules with one molecule of spermine.

-

Spermine Dihydrocaffeoyl-CoA Transferase (SpmHT): This reaction is catalyzed by a hydroxycinnamoyl-CoA transferase. While the specific enzyme in Lycium has not been isolated and characterized, it is hypothesized to be a spermine-specific transferase that facilitates the formation of the amide bonds.

Quantitative Data

Specific kinetic data for the enzymes in the this compound biosynthetic pathway from Lycium species are largely unavailable in the current literature. However, data from related species and general enzyme activities in Lycium provide valuable context.

Table 1: Enzyme Activity Data in Lycium Species

| Enzyme | Species | Tissue | Observation | Citation |

| Phenylalanine Ammonia-lyase (PAL) | Lycium barbarum | Leaves | Activity increased with certain treatments, indicating its role in stress response and secondary metabolism. | [5][6] |

| Cinnamic acid-4-hydroxylase (C4H) | Lycium barbarum | Leaves | Activity increased by 31.47% in mycorrhizal-inoculated diseased plants compared to non-inoculated ones. | [5] |

| 4-Coumaric acid-CoA ligase (4CL) | Lycium barbarum | Leaves | Activity increased by 13.61% in mycorrhizal-inoculated diseased plants compared to non-inoculated ones. | [5] |

Table 2: this compound and B Content in Lycium Cortex

| Analyte | Mean Content (mg/g) | Proposed Content Limit (mg/g) | Citation |

| This compound | Not specified | 1.45 | [7] |

| Kukoamine B | Not specified | 4.72 | [7] |

Table 3: HPLC Method Validation for Kukoamine Quantification

| Parameter | This compound | Kukoamine B | Citation |

| Linearity (r²) | 0.9999 | 0.9999 | [7] |

| Precision (RSD %) | 1.29 | 0.57 | [7] |

| Repeatability (RSD %) | 1.81 | 0.92 | [7] |

| Recovery (%) | 90.03 - 102.30 | 98.49 - 101.67 | [7] |

| MDL (μg/mL) | 1.76 | 1.86 | [8][9] |

| LOQ (μg/mL) | 8.78 | 9.29 | [8][9] |

Experimental Protocols

Quantification of this compound in Lycium Hairy Roots by HPLC

This protocol is adapted from established methods for the quantification of kukoamines in Lycium cortex.[7][9]

1. Sample Preparation:

- Harvest and lyophilize hairy root samples.

- Grind the dried tissue into a fine powder.

- Accurately weigh approximately 0.5 g of the powdered sample.

- Add 20 mL of 50% methanol containing 0.5% acetic acid (v/v) as the extraction solvent.

- Sonicate the mixture for 30 minutes.

- Centrifuge at 3000 x g for 10 minutes.

- Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of extraction solvent.

- Combine the supernatants and dilute to a final volume of 50 mL with the extraction solvent.

- Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A typical gradient could be: 0-15 min, 12-16% B; 15-35 min, 16-22% B.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 40 °C.

- Detection: UV detector at 280 nm.

- Injection Volume: 10-20 µL.

3. Quantification:

- Prepare a series of standard solutions of purified this compound of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

General Protocol for Cloning, Expression, and Purification of a Biosynthetic Enzyme (e.g., Thermospermine Synthase) from Lycium

This is a generalized protocol based on standard molecular biology techniques.

1. Gene Cloning:

- RNA Extraction and cDNA Synthesis: Extract total RNA from Lycium tissues (e.g., roots) known to express the target gene. Synthesize first-strand cDNA using a reverse transcriptase.

- PCR Amplification: Design primers based on the known or predicted sequence of the target gene (e.g., LcTSPMS). Perform PCR to amplify the full-length coding sequence from the cDNA.

- Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., 6x-His tag) for purification.

- Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α for plasmid propagation) and select for positive clones. Verify the insert sequence by DNA sequencing.

2. Heterologous Expression:

- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

3. Protein Purification:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer containing a lysis agent (e.g., lysozyme) and protease inhibitors.

- Lyse the cells by sonication or French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

- Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

- Elute the target protein with an elution buffer containing a high concentration of imidazole.

- Analyze the purified protein by SDS-PAGE to assess its purity and size.

- Dialyze the purified protein against a storage buffer and store at -80°C.

General Enzyme Activity Assay Protocol

This protocol provides a general framework for determining the kinetic parameters of a biosynthetic enzyme. Specific substrates, co-factors, and detection methods will vary depending on the enzyme.

1. Reaction Mixture:

- Prepare a reaction buffer with the optimal pH and ionic strength for the enzyme.

- The reaction mixture should contain the purified enzyme, the substrate(s) at varying concentrations, and any necessary co-factors (e.g., ATP, Mg²⁺, CoA).

2. Kinetic Assay:

- Initiate the reaction by adding the enzyme or one of the substrates.

- Incubate the reaction at a constant temperature.

- Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate. This can be done using various methods such as spectrophotometry (monitoring changes in absorbance), HPLC, or LC-MS.[10][11]

- Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

3. Data Analysis:

- Plot the initial velocities against the substrate concentrations.

- Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax).

- Calculate the catalytic efficiency (kcat/Km) if the enzyme concentration is known.

Visualizations

Caption: The biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

Caption: Workflow for HPLC quantification of this compound.

References

- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arbuscular mycorrhizal fungi improve the disease resistance of Lycium barbarum to root rot by activating phenylpropane metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Kukoamine A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine A is a naturally occurring spermine alkaloid found in the root bark of Lycium chinense, a plant used in traditional Chinese medicine.[1][2] It is a symmetrical molecule consisting of a spermine backbone with two dihydrocaffeoyl moieties attached to the terminal nitrogen atoms.[3] this compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antihypertensive activities.[1][2][4] This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

This compound is chemically known as 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide.[5] Its chemical structure and identifying information are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | [5] |

| Molecular Formula | C₂₈H₄₂N₄O₆ | [5] |

| CAS Number | 75288-96-9 | [5] |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | [5] |

| InChI Key | IOLDDENZPBFBHV-UHFFFAOYSA-N | [5] |

| Synonyms | N(1),N(12)-bis(dihydrocaffeoyl)spermine, this compound | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 530.66 g/mol | [5] |

| Melting Point | Data not available | |

| Boiling Point | Predicted: 822.3 ± 65.0 °C | |

| pKa | Predicted: 9.3 (most basic) | [6] |

| Solubility | DMSO: 30 mg/mL, Ethanol: 30 mg/mL, DMF: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [4] |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, making it a promising candidate for therapeutic development. Its primary mechanisms of action are linked to its antioxidant and enzyme inhibitory properties.

Table 3: Summary of this compound Biological Activity

| Activity | Assay | Result (IC₅₀/Kᵢ) | Citation |

| Antioxidant | PTIO•-scavenging (pH 7.4) | > 188.4 µM | [3][7] |

| Cu²⁺-reducing | > 188.4 µM | [3][7] | |

| DPPH•-scavenging | > 188.4 µM | [3][7] | |

| •O₂⁻-scavenging | > 188.4 µM | [3][7] | |

| •OH-scavenging | > 188.4 µM | [3][7] | |

| Enzyme Inhibition | Trypanothione Reductase | Kᵢ = 1.8 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Lycium chinense

This protocol describes a general method for the extraction of this compound from the root bark of Lycium chinense.

Materials:

-

Dried root bark of Lycium chinense

-

50% (v/v) Methanol in water

-

0.5% (v/v) Acetic acid in water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Grind the dried root bark of Lycium chinense to a fine powder.

-

To the powder, add a 50% methanol solution containing 0.5% acetic acid. The acidic solution aids in the release of alkaloids.

-

Sonicate the mixture for a designated period to facilitate extraction.

-

Perform the extraction step twice to ensure complete extraction of kukoamines.

-

Centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract containing this compound. Further purification can be achieved using chromatographic techniques.

Total Synthesis of Kukoamine B (A Positional Isomer of this compound)

Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This in vivo assay is commonly used to evaluate the anti-inflammatory effects of compounds.[10][11][12][13]

Materials:

-

Male Wistar rats or Swiss albino mice

-

1% (w/v) Carrageenan solution in saline

-

This compound solution

-

Plethysmometer or calipers

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

-

Administer this compound (or vehicle control) to the animals, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.

-

Induce paw edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]

-

Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle control group.

Enzyme Inhibition Assay: Trypanothione Reductase

This assay determines the inhibitory activity of this compound against trypanothione reductase, a key enzyme in the redox metabolism of trypanosomatid parasites.

Materials:

-

Recombinant trypanothione reductase (TR)

-

Trypanothione disulfide (TS₂)

-

NADPH

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

-

This compound solution in DMSO

-

Microplate reader

Procedure:

-

In a 384-well plate, pre-incubate the assay components: TR enzyme, assay buffer, and this compound (or DMSO control) for 30 minutes.[14]

-

Initiate the reaction by adding TS₂. The final reaction mixture typically contains TR, NADPH, TS₂, and the inhibitor in the assay buffer.[14]

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a microplate reader.

-

Calculate the initial reaction rates and determine the inhibitory activity of this compound, including the inhibition constant (Kᵢ).

Cellular Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway

This protocol outlines the general steps for analyzing the effect of this compound on the PI3K/Akt signaling pathway using Western blotting.[1][15][16][17][18]

Materials:

-

Cell line of interest (e.g., neuronal cells)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and phospho-PI3K

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells using a suitable lysis buffer to extract total proteins.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (total and phosphorylated forms of PI3K and Akt) overnight at 4°C.

-

Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation status of PI3K and Akt.

Cytokine Production Measurement: ELISA for TNF-α and IL-6

This protocol describes the general procedure for measuring the levels of pro-inflammatory cytokines, TNF-α and IL-6, in cell culture supernatants or serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22][23]

Materials:

-

ELISA kits for TNF-α and IL-6

-

Cell culture supernatants or serum samples from this compound-treated and control groups

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare standards and samples according to the ELISA kit manufacturer's instructions.

-

Add the capture antibody to the wells of a 96-well microplate and incubate.

-

Wash the wells and block non-specific binding sites.

-

Add the standards and samples to the wells and incubate.

-

Wash the wells and add the detection antibody.

-

Incubate, then wash the wells again.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the wells and add the substrate solution. A color change will occur.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms.

Neuroprotective Effect via PI3K/Akt Pathway

This compound has been shown to protect neurons from damage by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.

Caption: this compound activates the PI3K/Akt pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, thereby inhibiting apoptosis.

Anti-Inflammatory Effect via NF-κB Pathway

This compound can attenuate the inflammatory response by inhibiting the activation of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.

Caption: this compound inhibits the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6, thus reducing inflammation.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a variety of significant biological activities. Its neuroprotective, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation in the context of drug discovery and development. This technical guide provides a solid foundation of its chemical and pharmacological characteristics, along with essential experimental protocols, to aid researchers in their future studies of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C28H42N4O6 | CID 5318865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. youtube.com [youtube.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 19. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]

- 20. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 21. fn-test.com [fn-test.com]

- 22. resources.rndsystems.com [resources.rndsystems.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Kukoamine A: A Comprehensive Technical Guide

Introduction

Kukoamine A is a naturally occurring spermine alkaloid first identified in the root bark of Lycium chinense, a plant used in traditional Chinese medicine.[1] Chemically, it is N1,N12-bis(dihydrocaffeoyl)spermine. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antihypertensive properties. This technical guide provides an in-depth overview of the discovery, history, biological activities, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and History

This compound was first isolated in 1980 by Funayama and colleagues from the root barks of Lycium chinense, known in traditional medicine as "jikoppi".[2] The initial interest in this compound stemmed from the hypotensive effects observed with crude extracts of the plant. Subsequent research led to the isolation and structure elucidation of this compound as the active principle responsible for this activity.[2] Since its discovery, this compound has been identified in other solanaceous plants, including potatoes and tomatoes.[3] Its unique structure, a spermine backbone conjugated with two dihydrocaffeic acid moieties, has made it a subject of interest for chemical synthesis and biological evaluation.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C28H42N4O6 | [5] |

| Molar Mass | 530.66 g/mol | [5] |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-[3-[[4-[[3-[[3-(3,4-dihydroxyphenyl)propanoyl]amino]propyl]amino]butyl]amino]propyl]propanamide | [5] |

| CAS Number | 75288-96-9 | [5] |

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, which are summarized below.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to protect against neuronal damage induced by oxidative stress, excitotoxicity, and radiation.[6]

-

Anti-apoptotic Effects: this compound inhibits apoptosis in neuronal cells by modulating the expression of key apoptosis-related proteins. It has been observed to decrease the ratio of Bax/Bcl-2 and inhibit the activation of caspase-3 and caspase-9.[6]

-

Antioxidant Activity: The dihydrocaffeoyl moieties of this compound contribute to its potent antioxidant effects. It can scavenge free radicals and reduce oxidative stress in neuronal tissues.[6][7]

-

Modulation of Signaling Pathways: this compound exerts its neuroprotective effects by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]

-

Downregulation of Inflammatory Enzymes: this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

-

Modulation of NF-κB and AP-1 Signaling: The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways.[1]

Anticancer Activity

This compound has shown promise as an anticancer agent, particularly against glioblastoma.

-

Inhibition of Cell Proliferation and Colony Formation: It has been demonstrated to inhibit the growth and proliferation of glioblastoma cells in a dose-dependent manner.[1]

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells, contributing to its antitumor effect.[1]

-

Inhibition of Cell Migration and Invasion: It can also suppress the migration and invasion of glioblastoma cells, suggesting its potential in preventing metastasis.[1]

Other Biological Activities

-

Inhibition of Trypanothione Reductase: this compound is a potent and selective inhibitor of trypanothione reductase, an essential enzyme for the survival of certain parasites, making it a potential lead compound for the development of antiparasitic drugs.[12][13][14]

-

μ-Opioid Receptor Agonism: Recent studies have identified this compound as a full agonist of the μ-opioid receptor, suggesting its potential role in pain modulation.[15]

-

Antihypertensive Effects: The initial discovery of this compound was linked to its hypotensive properties.[16]

Quantitative Data

The following table summarizes the key quantitative data for the biological activities of this compound.

| Activity | Assay | Cell Line/Model | IC50/EC50/Ki | Reference |

| Anticancer | Colony Formation | U251 and WJ1 glioblastoma cells | 5-20 µg/ml | [1] |

| Neuroprotection | Cell Viability | SH-SY5Y cells (MPP+-induced injury) | 20 and 40 µM | [1] |

| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | - | [10] |

| Antioxidant | PTIO•-scavenging (pH 7.4) | - | >188.4 µM | [17] |

| Cu2+-reducing | - | 134.5 ± 5.6 µM | [17] | |

| DPPH•-scavenging | - | 118.7 ± 4.9 µM | [17] | |

| •O₂−-scavenging | - | 158.3 ± 7.2 µM | [17] | |

| •OH-scavenging | - | 169.1 ± 8.1 µM | [17] | |

| Enzyme Inhibition | Trypanothione Reductase | Crithidia fasciculata | Ki = 1.8 µM | [1][12][13] |

| Human Glutathione Reductase | - | Ki > 10 mM | [1] | |

| Receptor Binding | µ-Opioid Receptor | Functional Assay | EC50 = 5.6 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of this compound from Lycium chinense

Original Method (Funayama et al., 1980): The following is a generalized protocol based on subsequent interpretations of the original discovery, as the full detailed methodology from the 1980 paper is not widely available.

-

Extraction: The root barks of Lycium chinense are powdered and extracted with methanol.

-

Solvent Partitioning: The methanol extract is concentrated and partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Column Chromatography: The aqueous fraction is subjected to column chromatography on a polyamide resin.

-

Elution: The column is eluted with a gradient of water and methanol.

-

Further Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC).[18][19][20]

Optimized Extraction Protocol: [18][19]

-

Sample Preparation: Pulverize dried Lycium chinense root bark to a fine powder (200-mesh).

-

Extraction Solvent: Prepare a 50% aqueous methanol solution containing 0.5% (v/v) acetic acid.

-

Ultrasonic Extraction: Add 20 mL of the extraction solvent to 0.5 g of the herbal powder. Sonicate the mixture for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 2880 x g for 10 minutes.

-

Supernatant Collection: Collect the supernatant.

-

Re-extraction: Re-extract the pellet with another 20 mL of the extraction solvent for 30 minutes.

-

Pooling and Analysis: Combine the supernatants for subsequent analysis by HPLC.

Anticancer Activity Assessment: MTT Assay

Cell Lines: Human glioblastoma cell lines (e.g., U251, WJ1).

Procedure: [6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.

Neuroprotective Effect Assessment: Western Blot Analysis

Model: 6-OHDA-induced neurotoxicity in PC12 cells.[6]

Procedure: [6]

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Effect Assessment: ELISA for Cytokines

Model: LPS-stimulated RAW 264.7 macrophages.[10]

Procedure: [8]

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentrations in the samples.

Signaling Pathways and Experimental Workflows

This compound in Neuroprotection (PI3K/Akt Pathway)

This compound in Anti-inflammation (NF-κB and AP-1 Pathways)

Experimental Workflow for Anticancer Drug Screening

Conclusion

This compound is a multifaceted natural product with a rich history and a promising future in drug discovery. Its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects, are well-documented and supported by a growing body of scientific literature. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable compound. Future research should continue to elucidate the intricate molecular mechanisms of this compound and explore its efficacy and safety in preclinical and clinical settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Kukoamines - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C28H42N4O6 | CID 5318865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of this compound on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound and other hydrophobic acylpolyamines: potent and selective inhibitors of Crithidia fasciculata trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. theadl.com [theadl.com]

- 15. Identification and quantification of this compound and kukoamine B as novel μ-opioid receptor agonists in potato and other solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of oral administration of this compound on blood pressure in a rat hypertension model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Kukoamine A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine A is a naturally occurring spermine alkaloid found in plants of the Solanaceae family, most notably in the root bark of Lycium chinense (Cortex Lycii Radicis)[1][2]. It, along with its isomer Kukoamine B, is recognized as a principal active component of this traditional medicinal herb[1][3]. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antihypertensive effects[3][4][5]. Research has indicated its potential in mitigating conditions such as myocardial ischemia-reperfusion injury, neurodegenerative diseases, and diabetes[6][7][8][9]. These therapeutic potentials underscore the importance of robust and efficient protocols for its extraction and purification for further research and drug development.

This document provides detailed methodologies for the extraction of this compound from its natural source and its subsequent purification, primarily through High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Extraction of this compound from Lycium chinense Cortex

This protocol details an optimized method for extracting this compound using an acidic solvent solution coupled with ultrasonication, which has been shown to enhance the release of the alkaloid and prevent its degradation[10][11][12].

Materials and Equipment:

-

Dried root bark of Lycium chinense (Lycii Cortex)

-

Grinder or pulverizer with a 200-mesh sieve

-

Extraction Solvent: 50% Methanol (aq) containing 0.5% (v/v) Acetic Acid

-

Ultrasonic bath (e.g., 100 W)

-

Centrifuge

-

50 mL volumetric flasks

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Solvent Extraction:

-

Accurately weigh 0.5 g of the herbal powder and place it into a suitable container[10][12].

-

Add 20 mL of the extraction solvent (50% methanol with 0.5% acetic acid) to the powder[10][12]. The acidic condition is crucial as it facilitates the release of kukoamines and protects the phenolic hydroxyl groups from oxidation, thereby enhancing stability[11].

-

Place the mixture in an ultrasonic bath and sonicate for 30 minutes[10][12].

-

-

Separation and Collection:

-

Re-extraction:

-

To ensure maximum yield, add another 20 mL of the extraction solvent to the remaining pellet[10][12].

-

Repeat the sonication and centrifugation steps (Steps 2.3 and 3.1).

-

Combine the supernatant from this second extraction with the supernatant collected in the 50 mL volumetric flask. Studies have shown that two extraction rounds are sufficient to almost completely extract the kukoamines[10][12].

-

-

Final Preparation:

-

Bring the final volume in the volumetric flask up to 50 mL with the extraction solvent.

-

The resulting solution is the crude extract containing this compound, which can be stored or proceed directly to purification.

-

Protocol 2: Purification of this compound by Preparative HPLC

This protocol describes the purification of this compound from the crude extract using a preparative High-Performance Liquid Chromatography (HPLC) system. An alternative method involves solid-phase extraction using polyamide as an adsorbent, which can also yield highly purified kukoamines[13].

Materials and Equipment:

-

Crude this compound extract

-

Preparative HPLC system with a UV detector

-

Hydrophilic ligand-coated C18 semi-preparative column (e.g., YMC Pack ODS-A, 10 mm x 250 mm, 5 µm)[10][13]. A hydrophilic surface is preferred for retaining the highly water-soluble this compound[12].

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Syringe filters (0.22 or 0.45 µm)

Methodology:

-

Sample Preparation:

-

Filter the crude extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column[14].

-

-

HPLC System Setup:

-

Equilibrate the C18 semi-preparative column with the initial mobile phase conditions.

-

Set the detection wavelength of the UV detector to 280 nm[13].

-

-

Chromatographic Separation:

-

Inject the filtered crude extract onto the column.

-

Elute the sample using a gradient of Mobile Phase A (0.1% TFA) and Mobile Phase B (Acetonitrile)[10]. The optimal gradient will need to be developed based on the specific system, but a linear gradient from a low to high percentage of acetonitrile is typical for separating compounds of varying polarity.

-

Set the flow rate appropriately for the semi-preparative column, for example, 4.0 mL/min[13].

-

-

Fraction Collection:

-

Monitor the chromatogram in real-time.

-

Collect the fraction corresponding to the peak of this compound as it elutes from the column. The retention time will need to be determined using a this compound standard if available.

-

-

Post-Purification Processing:

-

Analyze the collected fraction for purity using analytical HPLC.

-

Combine pure fractions and remove the solvent, typically through lyophilization or rotary evaporation, to obtain the purified this compound solid.

-

Data Presentation

The following tables summarize quantitative data related to the analysis and quality control of this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Linearity (r²) | 0.9999 | [10][12] |

| Method Detection Limit (MDL) | 1.76 µg/mL | [10][12] |

| Limit of Quantification (LOQ) | 8.78 µg/mL | [10][12] |

| Reproducibility (RSD %) | < 2% | [10][12] |

| Recovery (RSD %) | < 2% |[10][12] |

Table 2: Kukoamine Content in Plant Material

| Plant Source | Compound | Content (per gram dry weight) | Reference |

|---|---|---|---|

| Potato Tuber (variety dependent) | This compound | Up to 16 µg | [15] |

| Potato Tuber (variety dependent) | Kukoamine B | Up to 157 µg | [15] |

| Lycii Cortex | Kukoamine B | Approx. 2% of herbal dry mass |[9] |

Visualizations

This compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction and HPLC purification.

This compound Signaling Pathway Involvement

Caption: this compound activates the protective Akt/GSK-3β pathway.[4][6][7][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Kukoamines - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory activities of kukoamines A and B from Lycii Cortex on amyloid aggregation related to Alzheimer's disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Metabolomics Approach to Investigate Kukoamine B—A Potent Natural Product With Anti-diabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 13. US20150065752A1 - Process for isolating kukoamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification and quantification of this compound and kukoamine B as novel μ-opioid receptor agonists in potato and other solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

Application Notes and Protocols for the Analytical Detection of Kukoamine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine A is a naturally occurring spermine alkaloid found predominantly in the root bark of Lycium chinense, a plant used in traditional medicine. It has garnered significant interest in the scientific community due to its various potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its detection and quantification are crucial for quality control of raw materials, pharmacokinetic studies, and drug development.

These application notes provide detailed protocols and comparative data for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an overview of the application of UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A validated HPLC method provides a reliable and accurate approach for the quantification of this compound in plant materials.[1]

Quantitative Data Summary

The following table summarizes the key validation parameters for a reported HPLC method for the quantification of this compound.[1]

| Parameter | Value |

| Limit of Detection (LOD) | 1.76 µg/mL |

| Limit of Quantification (LOQ) | 8.78 µg/mL |

| Linearity (r²) | 0.9999 |

| Precision (RSD %) | < 2% |

| Reproducibility (RSD %) | < 2% |

| Recovery (RSD %) | < 2% |

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on a validated method for the quality control of Lycium chinense cortex.[1]

1. Sample Preparation: Extraction from Lycium chinense Cortex

-

Accurately weigh 0.5 g of powdered herbal material.

-

Add 20 mL of extraction solvent (50% methanol aqueous solution containing 0.5% acetic acid (v/v)).

-

Sonicate the mixture in an ultrasonic bath (e.g., 100 W) for 30 minutes.

-

Centrifuge the mixture at 2880 × g for 10 minutes.

-

Transfer the supernatant to a 50 mL volumetric flask.

-

Re-extract the pellet with an additional 20 mL of the extraction solvent for 30 minutes under sonication.

-

Centrifuge again and combine the supernatant with the previous extract in the 50 mL volumetric flask.

-

Bring the final volume to 50 mL with the extraction solvent.

-

Filter the extract through a 0.45 µm syringe filter before HPLC injection.

2. Chromatographic Conditions

-

Column: Zorbax C18 SB-AQ column (250 mm × 4.6 mm i.d., 5 µm).[2]

-

Mobile Phase:

-

Gradient Program:

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Detection Wavelength: 280 nm.[1]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex biological matrices and for identifying its metabolites.

Methodology Overview

While a fully validated method with comprehensive quantitative data for this compound is not as readily available as for HPLC, existing literature on this compound and its isomer, Kukoamine B, provides a strong basis for method development.[3][4]

1. Sample Preparation

For biological samples such as plasma or urine, solid-phase extraction (SPE) is a common and effective method for sample clean-up and concentration.[4]

2. LC-MS/MS Conditions (Typical)

-

Column: A reverse-phase column such as a Waters Acquity HSS T3 (2.1 × 50 mm, 1.8 µm) is often used.[4]

-

Mobile Phase:

-

A: Formic acid in water (e.g., 0.1%).

-

B: Formic acid in methanol or acetonitrile (e.g., 0.1%).

-

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound.

Experimental Workflow: LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

III. UV-Vis Spectrophotometry for this compound

UV-Vis spectrophotometry is a simple and cost-effective technique. However, for this compound, its application is currently more qualitative than quantitative, particularly in complex mixtures, due to potential interference from other UV-absorbing compounds.

Application

The primary reported use of UV-Vis spectrophotometry for this compound is in assessing its antioxidant activity, specifically its ability to chelate ferrous ions (Fe²⁺).[1][5] The formation of a complex between this compound and Fe²⁺ can be monitored by changes in the UV-Vis absorption spectrum.

Principle

The dihydrocaffeoyl moieties in the this compound structure are responsible for its UV absorbance. The UV spectrum of this compound and related compounds typically shows an absorbance maximum around 280 nm, which is characteristic of o-dihydroxyphenols.

A quantitative method for total alkaloids using a reaction with bromocresol green has been reported, which could potentially be adapted for this compound after appropriate validation. This method involves the formation of a yellow complex that can be extracted and measured spectrophotometrically.

IV. This compound Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.

Akt/GSK-3β Signaling Pathway

This compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, which is involved in inhibiting oxidative stress and protecting against myocardial ischemia-reperfusion injury.[6][7]

Caption: this compound activates the Akt/GSK-3β pathway.

PI3K/Akt Signaling Pathway

This compound can also activate the PI3K/Akt pathway to attenuate inflammation, apoptosis, and extracellular matrix degradation in nucleus pulposus cells.[8]

Caption: this compound activates the PI3K/Akt pathway.

References

- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Spectrophotometric determination of total alkaloids in some Iranian medicinal plants | Semantic Scholar [semanticscholar.org]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric determination of spermine and related compounds using o-hydroxyhydroquinonephthalein and manganese(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric studies of Spermine isolated from the Nutmeg of Myristica fragrans. | [Journal of Chemical Society of Pakistan • 2004] | PSA • ID 24126 [psa.pastic.gov.pk]

Application Notes and Protocols: Kukoamine A Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Kukoamine A, a naturally occurring spermine derivative with significant therapeutic potential. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a spermine alkaloid first isolated from the root bark of Lycium chinense. It is characterized by a spermine backbone N¹,N¹²-diacylated with dihydrocaffeic acid moieties. This compound has garnered considerable interest due to its diverse biological activities, including antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE), and neuroprotective properties.[1] This document outlines a highly efficient synthetic route to this compound and its analogs, details methods for its derivatization to explore structure-activity relationships (SAR), and describes its mechanism of action in key signaling pathways.

Synthesis of this compound

The total synthesis of this compound can be efficiently achieved through the selective acylation of the primary amino groups of spermine. The following protocol is adapted from a highly efficient method utilizing isolable succinimidyl cinnamates.

Synthetic Scheme Overview

The synthesis involves a three-stage process:

-

Preparation of Activated Dihydrocaffeic Acid: Dihydrocaffeic acid is activated with N-hydroxysuccinimide to form a stable succinimidyl ester.

-

Selective Acylation of Spermine: The activated dihydrocaffeic acid selectively acylates the primary amines of spermine.

-

Deprotection: Removal of protecting groups from the catechol hydroxyls yields this compound.

Experimental Workflow for this compound Synthesis

References

Application Notes and Protocols for Kukoamine A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Kukoamine A (KuA), a bioactive spermine alkaloid derived from the root bark of Lycium chinense, in cell culture experiments. KuA has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective activities.[1][2] This document outlines its mechanisms of action, summarizes key quantitative data, and provides detailed protocols for its application in cell-based assays.

Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. In various cell types, KuA has been shown to:

-

Activate the PI3K/Akt Signaling Pathway: This activation is crucial for its protective effects against apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells.[1][3][4]

-

Activate the Akt/GSK-3β Signaling Pathway: This pathway is involved in the inhibition of oxidative stress and relief of myocardial ischemia-reperfusion injury.[5][6]

-

Inhibit Inflammatory Mediators: KuA significantly inhibits the production of reactive oxygen species (ROS), nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-treated macrophage cells.[7]

-

Induce Autophagy and Inhibit Apoptosis: In models of Parkinson's disease, KuA has been shown to induce autophagy and increase cell viability in SH-SY5Y cells.[8] It also attenuates H2O2-induced apoptosis by inhibiting oxidative stress.[1]

-

Inhibit Chondrocyte Inflammation and Ferroptosis: In the context of osteoarthritis, KuA has been found to inhibit chondrocyte inflammation and ferroptosis through the SIRT1/GPX4 signaling pathway.[9]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound in various cell culture experiments.

Table 1: Effective Concentrations of this compound in Different Cell Lines and Models

| Cell Line/Model | Treatment | Effective Concentration Range | Observed Effect | Reference |

| Human Nucleus Pulposus Cells (NPCs) | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Attenuation of apoptosis, ECM degradation, and inflammation | [1][2] |

| RAW 264.7 Macrophage Cells | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Inhibition of inflammatory mediator production | [7] |

| Fenton-damaged Bone Marrow-derived Mesenchymal Stem Cells (bmMSCs) | Fenton Reagent (Oxidative Stress) | 56.5–188.4 μM | Increased cell viability | [10][11] |

| U251 and WJ1 Glioblastoma Cells | - | 5-20 µg/ml | Inhibition of colony formation | [8] |

| SH-SY5Y Cells | MPP+ (Neurotoxin) | 20, 40 µM | Induction of autophagy and increased cell viability | [8] |

| Mouse Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Inhibition of inflammatory and ferroptotic markers | [9] |

Table 2: IC50 Values of this compound in Antioxidant Assays

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| PTIO•-scavenging (pH 7.4) | >100 | >188.4 | [11][12] |

| Cu2+-reducing | 88.4 ± 3.1 | 166.6 ± 5.8 | [11][12] |

| DPPH•-scavenging | 47.9 ± 0.6 | 90.3 ± 1.1 | [11][12] |

| •O2−-scavenging | 16.9 ± 0.5 | 31.8 ± 0.9 | [11][12] |

| •OH-scavenging | 78.4 ± 2.5 | 147.7 ± 4.7 | [11][12] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells, such as RAW 264.7 macrophages.

Materials:

-

This compound (stock solution in DMSO or PBS)

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multiskan Spectrum Microplate Reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^6 cells/well and incubate for 24 hours.[7]

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified duration (e.g., 24 hours).[7] Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve KuA).

-

After the treatment period, remove the culture medium.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Determination of Pro-inflammatory Cytokines (ELISA)

This protocol is for measuring the levels of TNF-α, IL-1β, and IL-6 in the supernatant of this compound-treated cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well plates

Procedure:

-

Pretreat RAW 264.7 cells with different concentrations of this compound (e.g., 10, 20, 40 µM) for 12 hours.[7]

-

Stimulate the cells with LPS (1 µg/mL) for another 12 hours.[7]

-

Collect the culture supernatants.

-

Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of this compound on the expression of proteins in a specific signaling pathway (e.g., PI3K/Akt).

Materials:

-

This compound

-

Human Nucleus Pulposus Cells (NPCs) or other relevant cell line

-

LPS (if applicable)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection system

Procedure:

-

Treat cells with this compound at desired concentrations and for the appropriate time.

-

Lyse the cells using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflow

Caption: General experimental workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound protects mice against osteoarthritis by inhibiting chondrocyte inflammation and ferroptosis via SIRT1/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Kukoamine A in Neuroprotection Assays: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kukoamine A (KuA), a spermine alkaloid derived from the root bark of Lycium chinense, has demonstrated significant neuroprotective properties across a range of preclinical models. This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of this compound. The included methodologies are based on published research and are intended to guide researchers in pharmacology, neuroscience, and drug discovery in evaluating the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, cerebral ischemia, and traumatic brain injury represent significant challenges to human health, with limited effective therapeutic options. Research into naturally occurring compounds with neuroprotective activities has identified this compound as a promising candidate.[1][2] Its mechanisms of action are multifaceted, involving antioxidant, anti-apoptotic, and anti-inflammatory pathways, as well as the modulation of key signaling cascades such as the PI3K/Akt/GSK-3β pathway and N-methyl-D-aspartate receptors (NMDARs).[3][4][5] These application notes provide a summary of the key findings and detailed protocols for in vitro and in vivo assays to characterize the neuroprotective effects of this compound.

Data Presentation: Summary of this compound's Neuroprotective Effects

The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection Data

| Cell Line | Insult | KuA Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y | H₂O₂ | Not Specified | Cell Apoptosis | Attenuated | [3] |

| SH-SY5Y | H₂O₂ | Not Specified | LDH Release | Decreased | [3] |

| SH-SY5Y | H₂O₂ | Not Specified | ROS Production | Decreased | [3] |

| SH-SY5Y | H₂O₂ | Not Specified | MDA Level | Decreased | [3] |

| SH-SY5Y | H₂O₂ | Not Specified | SOD Activity | Increased | [3] |

| PC12 | 6-OHDA | 5, 10, 20 µmol/L | Cell Loss | Ameliorated | [6] |

| PC12 | 6-OHDA | 5, 10, 20 µmol/L | ROS Production | Suppressed | [6] |

| SH-SY5Y | MPP⁺ | Not Specified | Cell Loss | Ameliorated | [7] |

| Primary Cortical Neurons | NMDA | Not Specified | Neurotoxicity | Protected Against | [4] |

Table 2: In Vivo Neuroprotection Data

| Animal Model | Insult | KuA Dosage | Outcome Measure | Result | Reference |

| Rats | pMCAO (Cerebral Ischemia) | Not Specified | Infarct Volume | Significantly Reduced | [1] |

| Rats | pMCAO (Cerebral Ischemia) | Not Specified | Neurological Deficit Scores | Improved | [1] |

| Rats | pMCAO (Cerebral Ischemia) | Not Specified | Brain Water Content | Reduced | [1] |

| Rats | Whole Brain Irradiation | 5, 10, 20 mg/kg | Neuronal Damage | Alleviated | [8] |

| Mice | MPTP (Parkinson's Model) | Not Specified | Motor Function | Improved | [7] |

| Mice | MPTP (Parkinson's Model) | Not Specified | Tyrosine Hydroxylase (TH) Positive Cells | Increased | [7] |

Key Experimental Protocols

Cell Viability Assays (MTT and LDH)

These assays are fundamental for assessing the protective effect of this compound against neurotoxin-induced cell death.

a. MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Insult: Add the neurotoxin (e.g., 100 µM 6-OHDA or H₂O₂) to the wells and incubate for 24 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

b. LDH Assay Protocol

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.

Apoptosis Assays

a. TUNEL Staining Protocol

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and the apoptotic stimulus as described previously.

-

Fixation: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

b. Western Blot for Apoptosis-Related Proteins

This technique is used to measure the expression levels of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cytochrome c overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Oxidative Stress Assays

a. Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).

-

Cell Treatment: Treat the cells with this compound and an oxidative stressor (e.g., H₂O₂).

-

DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

b. Malondialdehyde (MDA) Assay

MDA is a marker of lipid peroxidation.

-

Sample Preparation: Homogenize cell or tissue samples.

-

MDA Reaction: Use a commercial MDA assay kit, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Absorbance Measurement: Measure the absorbance of the product at the wavelength specified by the kit (usually around 532 nm).

c. Superoxide Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme.

-

Sample Preparation: Prepare cell or tissue lysates.

-

SOD Activity Measurement: Use a commercial SOD assay kit. These kits typically measure the inhibition of the reduction of a chromogenic compound by superoxide radicals.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength.